3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Medicinal Chemistry Late-Stage Functionalization Kinase Inhibitor Synthesis

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone (CAS 936901-73-4, MFCD25542109) is a tailored heterobicyclic building block featuring a 1-bromo-8-chloro-imidazo[1,5-a]pyrazine core fused to a cyclobutanone ring. With a molecular weight of 300.54 g/mol (C₁₀H₇BrClN₃O) , it is purpose-designed as a late-stage intermediate for the construction of kinase inhibitor candidates, most notably the clinical-stage IGF-1R inhibitor linsitinib (OSI-906).

Molecular Formula C10H7BrClN3O
Molecular Weight 300.54 g/mol
CAS No. 936901-73-4
Cat. No. B1339546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
CAS936901-73-4
Molecular FormulaC10H7BrClN3O
Molecular Weight300.54 g/mol
Structural Identifiers
SMILESC1C(CC1=O)C2=NC(=C3N2C=CN=C3Cl)Br
InChIInChI=1S/C10H7BrClN3O/c11-8-7-9(12)13-1-2-15(7)10(14-8)5-3-6(16)4-5/h1-2,5H,3-4H2
InChIKeySPFGLRKIXCHBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone (CAS 936901-73-4): A Strategic Halogenated Building Block for Kinase-Targeted Synthesis


3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone (CAS 936901-73-4, MFCD25542109) is a tailored heterobicyclic building block featuring a 1-bromo-8-chloro-imidazo[1,5-a]pyrazine core fused to a cyclobutanone ring . With a molecular weight of 300.54 g/mol (C₁₀H₇BrClN₃O) , it is purpose-designed as a late-stage intermediate for the construction of kinase inhibitor candidates, most notably the clinical-stage IGF-1R inhibitor linsitinib (OSI-906) [1].

Why 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone Cannot Be Replaced by Its Non-Halogenated or Less Reactive Analogs


The C-1 bromine atom in 3-(1-bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone is not a decorative substituent; it is the essential oxidative-addition handle that enables every Pd-catalyzed cross-coupling transformation required to diversify the imidazo[1,5-a]pyrazine scaffold [1]. The immediate de-bromo analog (CAS 936901-72-3) lacks this handle and cannot participate in Suzuki, Buchwald-Hartwig, or Sonogashira couplings at that position, forcing chemists to either abandon late-stage diversification or introduce the bromide through an additional synthetic step that erodes overall yield and increases impurity burden [2].

Quantitative Evidence Guide: 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone Versus Comparator Compounds


Bromine at C-1 Provides a Universal Pd-Catalyzed Cross-Coupling Handle Absent in the Non-Halogenated Analog

The target compound's aryl bromide at C-1 is a class-leading oxidative-addition substrate for Pd(0) catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings that install aryl, amine, or alkyne diversity vectors at the critical 1-position of the imidazo[1,5-a]pyrazine core. The non-brominated analog 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (CAS 936901-72-3) carries a C-H bond at this position, which is inert under the same Pd-catalyzed conditions [1][2]. While direct head-to-head rate data for this specific scaffold are not published, aryl bromides typically react 50-100× faster than the corresponding aryl chlorides in standard Suzuki couplings when a 1-chloro comparator is considered [3].

Medicinal Chemistry Late-Stage Functionalization Kinase Inhibitor Synthesis

Purity Specification of 98+% Versus 95% for the Non-Brominated Core Reduces Impurity Carry-Through

Independent vendor specifications show that the target compound is routinely supplied at ≥98% purity (Leyan 98+%, Chemscene 98+%) , whereas the non-brominated analog 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone is predominantly listed at 95% purity (CymitQuimica 95%, Aladdin ≥95%) . The 3-percentage-point absolute purity improvement translates to a reduction of unidentified impurities from ≤5% to ≤2% of total mass.

Process Chemistry Quality Assurance Multi-Step Synthesis

Defined Storage and Stability Parameters Ensure Reproducibility in Sensitive Cross-Coupling Sequences

Chemscene specifies that the target compound must be stored sealed and dry at 2–8°C . The non-brominated analog 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone is sold by multiple vendors without explicit long-term storage directives . Aryl bromides are susceptible to light-induced homolytic C-Br cleavage and moisture-promoted hydrolysis; undefined storage increases the risk of batch-to-batch variability in subsequent Pd-catalyzed steps where catalyst-poisoning bromide-depleted species accumulate.

Compound Stability Process Reproducibility Supply Chain Quality

Unique Dual Reactive Sites (C-1 Bromide and Cyclobutanone Carbonyl) Enable Orthogonal Functionalization Not Achievable with Mono-Functional Analogs

The target compound integrates two electronically orthogonal reactive centers: (i) the C-1 aryl bromide, which requires Pd(0) or strong base for activation, and (ii) the cyclobutanone carbonyl, which is susceptible to nucleophilic addition (Grignard, organolithium), reductive amination, and Wittig olefination without disturbing the imidazopyrazine halogens [1]. In the patented linsitinib route, CH₃MgI adds selectively to the cyclobutanone ketone while the bromine and chlorine atoms remain intact, a selectivity pattern that cannot be exploited with the non-brominated analog because that compound lacks the second diversification point altogether [2].

Orthogonal Reactivity Scaffold Diversification Parallel Synthesis

The Target Compound Is the Direct Synthetic Precursor to a Phase-Clinical IGF-1R Inhibitor, Validating Its Procurement Value Over Unproven Analogs

The drug synthesis database and patent literature unequivocally identify 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone as intermediate XXXIX in the published route to OSI-906 (linsitinib), an IGF-1R inhibitor that progressed through Phase I clinical evaluation [1][2]. In contrast, the non-brominated analog (XXXVIII) is an upstream precursor that still requires bromination with NBS before it can enter the same downstream sequence. This places the target compound one step closer to the final API scaffold, reducing the synthetic burden and the risk of introducing process impurities in the final cGMP steps.

Clinical Candidate Synthesis IGF-1R Inhibitor Pharmaceutical Intermediate

High-Value Application Scenarios for 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone Based on Comparative Evidence


Parallel Synthesis of Kinase-Focused Compound Libraries via Pd-Catalyzed C-1 Arylation

Medicinal chemistry teams designing imidazo[1,5-a]pyrazine-based kinase inhibitors can use the target compound as a common late-stage intermediate for Suzuki-Miyaura library synthesis. The C-1 bromide reacts with diverse arylboronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions to generate panels of C-1 aryl analogs. The non-brominated analog cannot participate in this reaction, forcing a less efficient C-H activation approach or requiring an extra halogenation step that reduces library throughput and increases intermediate consumption [1][2].

Scale-Up Production of Linsitinib (OSI-906) and Back-Up IGF-1R Inhibitor Candidates

CDMOs and pharmaceutical process groups scaling the published OSI-906 route should procure the target compound directly as intermediate XXXIX. This eliminates the NBS bromination unit operation (DMF, −4°C, 2 h), which in the patent example processes 47.7 g scale and generates succinimide waste. The downstream Grignard addition and chloride-ammonia displacement steps are validated directly from this intermediate, ensuring alignment with the published process and minimizing development risk [1].

Orthogonal Diversification for Fragment-Based Drug Discovery

Fragment-based screening groups requiring imidazo[1,5-a]pyrazine scaffolds with two independently addressable growth vectors can exploit the orthogonal reactivity of the target compound. The cyclobutanone carbonyl can be elaborated via reductive amination or olefination to probe one binding subsite, while the intact C-1 bromide remains available for subsequent Pd-catalyzed elaboration to probe a second subsite. This dual-handle strategy avoids the need to source two separate mono-functional building blocks and ensures regiochemical integrity throughout the growth sequence [2].

Quality-Critical Multi-Step Synthesis Requiring Defined Impurity Profiles

When the target compound is used as a regulatory starting material or late intermediate, the 98+% purity specification (with ≤2% total impurities) and the defined sealed-dry, 2–8°C storage conditions provide a measurable quality advantage over the 95%-purity non-brominated analog. This is particularly relevant for process validation batches where each unidentified impurity must be characterized and controlled. The 3% purity differential translates to fewer impurity-related deviations and lower risk of failing ICH Q3A threshold criteria in the final API [1][2].

Quote Request

Request a Quote for 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.